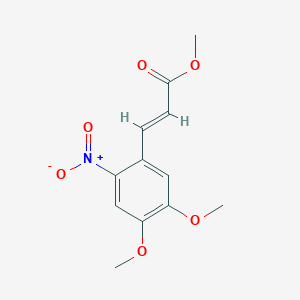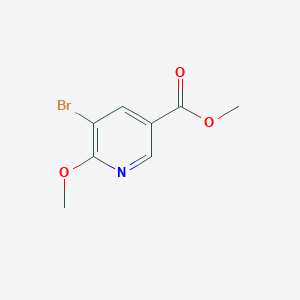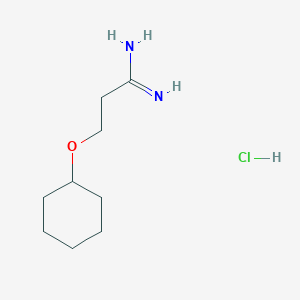![molecular formula C12H11ClN2OS B1463582 2-氯-N-[苯基(1,3-噻唑-2-基)甲基]乙酰胺 CAS No. 1258639-64-3](/img/structure/B1463582.png)
2-氯-N-[苯基(1,3-噻唑-2-基)甲基]乙酰胺
描述
“2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide” is a compound with the molecular formula C12H11ClN2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its five-membered ring . Thiazole derivatives are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves various chemical techniques and computational chemistry applications . The specific synthesis process for “2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide” involves a phenyl ring oriented at certain angles with respect to the thiazole ring . The exact angles and other geometric features are not specified in the available literature.Chemical Reactions Analysis
Thiazole compounds, including “2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide”, can undergo various chemical reactions due to the aromaticity of the thiazole ring . These reactions may include donor-acceptor, nucleophilic, and oxidation reactions .科学研究应用
合成和生物学评价
- Evren 等(2019)的一项研究合成了新的衍生物,包括 2-氯-N-(5-甲基-4-苯基噻唑-2-基)乙酰胺,并评估了它们的抗癌活性。具体来说,一些化合物对 A549 人肺腺癌细胞表现出选择性细胞毒性,同时对 NIH/3T3 小鼠胚泡细胞系的影响最小,突出了它们在癌症治疗中的潜力 (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019)。
晶体结构分析
- Saravanan 等(2016)对一种密切相关的化合物 2-氯-N-(4-苯基-1,3-噻唑-2-基)乙酰胺进行了晶体学研究,揭示了它的几何特征和分子间相互作用。这种研究有助于理解此类化合物的生物活性的结构基础 (Saravanan, Ramakrishnan, Divakar, Kabilan, & Selvanayagam, 2016)。
抗菌剂
- Ramalingam 等(2019)从 2-氯-N-(2-苯基-1,8-萘啶-3-基)乙酰胺开始合成了衍生物,显示出显着的抗菌活性。这些发现有助于在不断增长的抗生素耐药性中寻找新的抗菌药物 (Ramalingam, Ramesh, & Sreenivasulu, 2019)。
抗菌活性
- 一系列新的亚芳基化合物衍生自 2-亚氨基噻唑烷-4-酮,其中涉及 2-氯-N-(4-(6-甲基苯并[d]噻唑-2-基)苯基)乙酰胺的合成,对各种细菌进行了测试,证明了作为抗菌剂的敏感性和潜力 (Azeez & Abdullah, 2019)。
作用机制
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that induces a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that this compound likely interacts with multiple biochemical pathways .
Result of Action
The diverse biological activities associated with thiazole derivatives suggest that this compound likely induces a range of molecular and cellular effects .
生化分析
Biochemical Properties
2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
At the molecular level, 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. The compound can also influence gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux. The compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. These interactions are often mediated by the compound’s binding to enzyme active sites, resulting in inhibition or activation of enzymatic activity .
Transport and Distribution
Within cells and tissues, 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is critical for its biological activity, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound reaches its intended targets within the cell, allowing it to modulate specific biochemical processes .
属性
IUPAC Name |
2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-8-10(16)15-11(12-14-6-7-17-12)9-4-2-1-3-5-9/h1-7,11H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKQFWBIXDPHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CS2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride](/img/structure/B1463500.png)


![methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1463506.png)


![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)





![Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate](/img/structure/B1463517.png)

